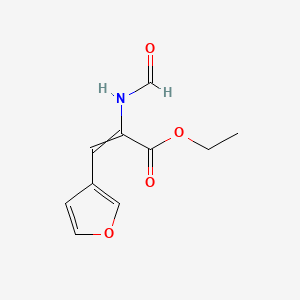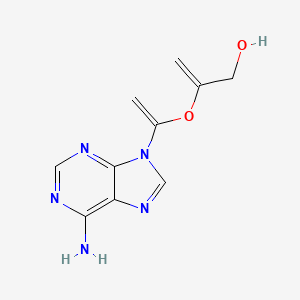
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- is a chemical compound with the molecular formula C10H11N5O2 and a molecular weight of 233.23 . This compound is characterized by the presence of a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves several steps, typically starting with the preparation of the purine base. The purine base is then reacted with an appropriate alcohol derivative under controlled conditions to form the desired compound . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of purine derivatives with different functional groups .
科学的研究の応用
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s purine base makes it relevant in studies of nucleic acid interactions and enzyme mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
作用機序
The mechanism of action of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral agent with structural similarities to 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)-
Uniqueness
What sets 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- apart from these compounds is its unique combination of functional groups, which can be exploited for specific biochemical interactions and synthetic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
104532-19-6 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC名 |
2-[1-(6-aminopurin-9-yl)ethenoxy]prop-2-en-1-ol |
InChI |
InChI=1S/C10H11N5O2/c1-6(3-16)17-7(2)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3H2,(H2,11,12,13) |
InChIキー |
NDJGPRHORXYKSW-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)OC(=C)N1C=NC2=C(N=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


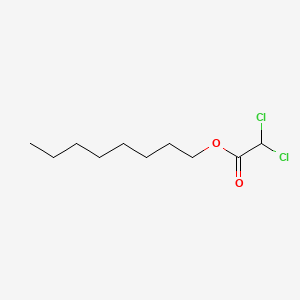

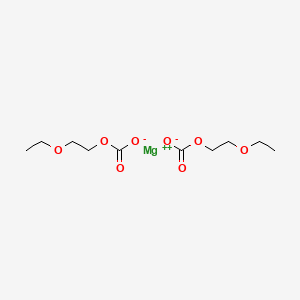
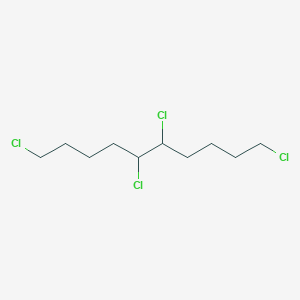
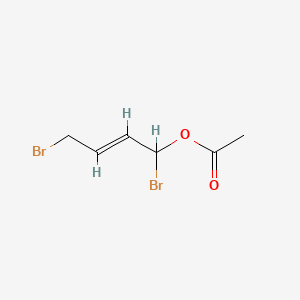
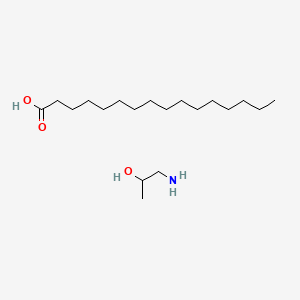
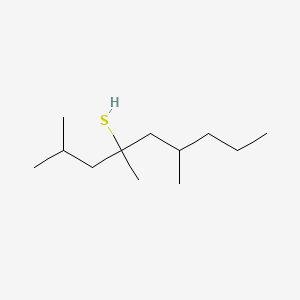
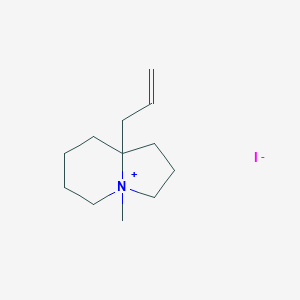
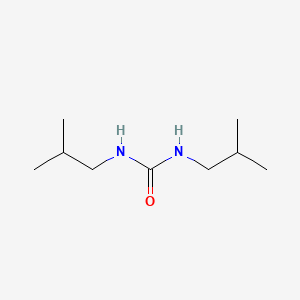
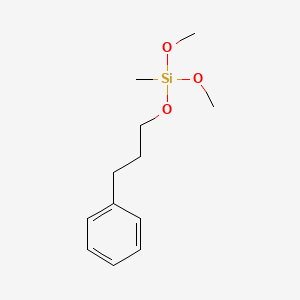
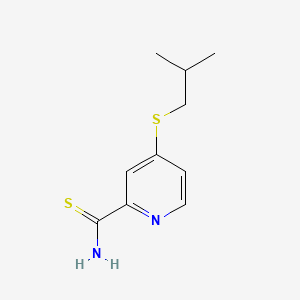
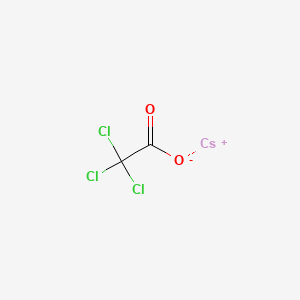
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
